N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-11-16(3)20(12-15(14)2)21-9-10-23(29)26(25-21)13-22(28)24-19-7-5-18(6-8-19)17(4)27/h5-12H,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTPTNNWOSVSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N3O3, with a molecular weight of approximately 389.455 g/mol. The compound features a unique structure that integrates multiple functional groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 g/mol |
| Purity | Typically 95% |
The biological activity of this compound has been linked to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in Alzheimer's disease (AD) progression .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity could be beneficial in preventing cellular damage associated with various diseases.
Experimental Studies
To elucidate the precise mechanisms of action for this compound:
- In Vitro Studies : Future research should focus on in vitro assays to assess enzyme inhibition and antioxidant capacity.
- Molecular Docking Studies : Computational studies can help predict binding affinities to target enzymes and elucidate interaction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Findings from Comparative Analysis
The triazole-thioether group in ’s analog may confer metabolic stability but reduce blood-brain barrier penetration due to increased polarity.
Binding Affinity: The dihydropyridazinone core in the target compound is structurally distinct from the tetrahydropyrimidinone in ’s compound. The latter’s hydrogen-bonding capacity (via hydroxy and amide groups) may improve target engagement in hydrophilic environments .
Synthetic Complexity :
- The target compound lacks the stereochemical complexity of ’s analogs, simplifying synthesis and scalability. However, this may limit selectivity for chiral biological targets.
Functional Group Impact :
- The 2,4,5-trimethylphenyl substituent in the target compound introduces steric bulk that could hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to smaller substituents in other analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
